[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride
Description
[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride is a heterocyclic organic compound with the molecular formula C₉H₁₁Cl₂N₃S and a molecular weight of 264.18 g/mol . The structure comprises a pyrazine ring substituted at the 3-position with a thiophene moiety and a methanamine group, protonated as a dihydrochloride salt. Thiophene (a sulfur-containing aromatic ring) and pyrazine (a nitrogen-rich heterocycle) are pharmacologically relevant scaffolds, often associated with bioactivity in drug discovery. The dihydrochloride salt form enhances water solubility, a critical factor for bioavailability in pharmaceutical contexts.
Properties
IUPAC Name |
(3-thiophen-3-ylpyrazin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.2ClH/c10-5-8-9(12-3-2-11-8)7-1-4-13-6-7;;/h1-4,6H,5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEBJRCTLZBMQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=CN=C2CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride (CAS No. 2068150-58-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological targets, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has a molecular formula of C₁₃H₁₄Cl₂N₂S and a molecular weight of 264.18 g/mol. It is characterized by the presence of a thiophene ring and a pyrazine moiety, which are known to contribute to the biological activity of similar compounds.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazine and thiophene compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Mycobacterium tuberculosis (M.tb), with some exhibiting potent inhibitory effects on ATP synthase, a critical enzyme for bacterial energy metabolism .
2. Anti-parasitic Activity
A notable study highlighted the anti-parasitic effects of thiophen-2-yl analogues, which induced paralysis in schistosomiasis-causing parasites at low concentrations. The observed EC₅₀ values were approximately 1 μM, indicating strong efficacy against adult parasites while maintaining low toxicity to mammalian cells like HeLa and HEK293 . This suggests that this compound may possess similar anti-parasitic properties.
3. Structure-Activity Relationships (SAR)
The SAR studies on thiophen-containing compounds reveal that modifications in the thiophene and pyrazine moieties significantly influence their biological activity. For example, certain substitutions can enhance potency against specific targets while reducing toxicity .
Case Study 1: Anti-tuberculosis Activity
In a study exploring pyrazolo[1,5-a]pyrimidines, several compounds were synthesized and tested for their ability to inhibit M.tb in vitro and in vivo. The findings demonstrated that specific structural modifications led to increased potency against M.tb, suggesting that similar strategies could be applied to this compound for developing new anti-tuberculosis agents .
Case Study 2: Anti-schistosomal Activity
Another study focused on the anti-schistosomal activity of thiophen derivatives showed that these compounds could induce long-lasting paralysis in schistosomes. The research indicated that the paralysis was concentration-dependent and potentially irreversible, making these compounds promising candidates for treating schistosomiasis .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | EC₅₀ (μM) | Remarks |
|---|---|---|---|
| Antimicrobial | Pyrazolo[1,5-a]pyrimidines | <10 | Potent against M.tb |
| Anti-parasitic | Thiophen derivatives | ~1 | Induces paralysis in schistosomiasis |
| Cytotoxicity | HeLa and HEK293 cells | >10 | Low toxicity observed |
Scientific Research Applications
The biological activities of [3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride have been explored in various studies:
Antimicrobial Activity
The compound has demonstrated effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent. Studies suggest that it could be developed into a new class of antibiotics.
Antioxidant Properties
Preliminary research indicates that this compound may possess antioxidant activities, which can help mitigate oxidative stress in biological systems. This property is particularly relevant for applications in preventing oxidative damage in cells.
Neuroprotective Effects
Some derivatives of pyrazine compounds have been linked to neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Applications in Drug Development
The unique structure of this compound allows it to interact with various biological targets, making it a candidate for drug development. Notable applications include:
Antiviral Agents
Research has indicated that compounds structurally similar to this compound can act as allosteric inhibitors of viral proteases, such as those from the Zika virus, with significant potency .
Cancer Treatment
The compound's ability to inhibit certain cellular pathways suggests its potential role in cancer therapy. Its structural analogs have shown anticancer activity by targeting specific tumor markers.
Synthesis and Structure–Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of Pyrazine and Thiophene Rings : Utilizing starting materials like 2-amino-pyrazine and thiophene derivatives.
- Amine Functionalization : Introducing the methanamine group through nucleophilic substitution reactions.
Table 1 summarizes the structure–activity relationships observed in studies involving this compound and its analogs:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-Methylpyrazine | Methyl group on pyrazine | Antimicrobial properties |
| 5-Amino-thiophene | Amino group on thiophene | Antioxidant effects |
| 4-(Thiazol-2-yl)aniline | Thiazole ring fused with aniline | Anticancer activity |
| 1-(Thiazol-2-yl)-1H-pyrazole | Thiazole and pyrazole combination | Neuroprotective properties |
Case Studies
Several studies have highlighted the efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, the compound was tested against various bacterial strains, showing significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Neuroprotective Research
Research published on neuroprotective agents indicated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage, opening avenues for further exploration in neurodegenerative disease treatments .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to structurally analogous molecules with variations in heterocyclic substituents, amine positioning, or salt forms. Key examples include:
Commercial and Industrial Relevance
- Industrial-grade analogs like [1-(Pyrazin-2-yl)piperidin-4-yl]methanamine dihydrochloride () are marketed at 99% purity, suggesting utility in bulk synthesis or intermediate roles.
- The target compound’s temporary unavailability () contrasts with ready supply chains for structurally simpler derivatives (e.g., pyrazole-based amines in ).
Key Takeaways
Structural Flexibility : Replacement of thiophene with furan or pyridine alters electronic properties and solubility.
Salt Forms : Dihydrochloride salts improve solubility but may complicate crystallization (e.g., SHELX refinement tools in ).
Safety Gaps : Thiophene derivatives often lack thorough toxicological characterization, necessitating caution ().
Synthetic Complexity : Multi-step routes involving heterocyclic coupling and amine protection are common ().
Preparation Methods
Precursor Synthesis and Functional Group Introduction
A common strategy begins with a suitably substituted pyrazine derivative, such as 3-chloropyrazin-2-yl)methanamine or related intermediates, which can be functionalized further. The thiophene substituent at the 3-position is typically introduced via palladium-catalyzed cross-coupling reactions like Suzuki coupling, utilizing thiophene boronic acids or derivatives.
Palladium-Catalyzed Cross-Coupling (Suzuki Reaction)
The Suzuki coupling is a key step for attaching the thiophene ring to the pyrazine core. Typical conditions involve:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0)
- Base: Potassium carbonate or similar
- Solvents: Mixtures such as 1,2-dimethoxyethane and water
- Temperature: Elevated temperatures (~110 °C)
- Time: Short reaction times (e.g., 30 minutes under microwave irradiation)
This method achieves efficient coupling with good yields and selectivity.
Introduction of the Methanamine Group
The methanamine group at the 2-position of the pyrazine ring can be introduced by nucleophilic substitution on a suitable leaving group (e.g., chlorine) or by reduction of a precursor aldehyde or nitrile group followed by amination.
Salt Formation: Dihydrochloride Preparation
After obtaining the free base of [3-(Thiophen-3-yl)pyrazin-2-yl]methanamine, conversion to the dihydrochloride salt is performed by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or water, to precipitate the dihydrochloride salt with enhanced stability and purity.
Representative Preparation Protocol (Literature-Based)
Analytical and Purification Considerations
- Purification is commonly achieved by silica gel chromatography using solvent systems such as dichloromethane/methanol mixtures.
- The final dihydrochloride salt is isolated by crystallization from solvents like ethanol or water.
- Characterization includes LC-MS to confirm molecular ion peaks, NMR spectroscopy for structural verification, and purity assessment by HPLC.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
- Microwave-assisted Suzuki coupling significantly reduces reaction time and improves yield for thiophene attachment.
- Choice of base and solvent system critically affects coupling efficiency; potassium carbonate in aqueous-organic media is preferred.
- The amine introduction step requires careful control to avoid over-alkylation or side reactions.
- Salt formation improves compound stability and facilitates handling for further biological testing.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing [3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves:
- Thiophene ring formation : Cyclization of precursors under acidic/basic conditions.
- Pyrazine coupling : Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the thiophene moiety.
- Amine functionalization : Protection/deprotection strategies to stabilize the methanamine group.
- Salt formation : Treatment with HCl to yield the dihydrochloride salt.
- Optimization : Adjust temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., palladium catalysts for coupling) to improve yield (>70%) and purity (>95%) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodology :
- NMR spectroscopy : 1H/13C NMR to confirm backbone structure and substituent positions.
- Mass spectrometry (HRMS/LC-MS) : Validates molecular weight and detects impurities.
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection (λ = 254 nm).
- Elemental analysis : Ensures correct stoichiometry of the dihydrochloride salt .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodology :
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors.
- Waste disposal : Segregate halogenated waste and neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., incubation time, serum concentration).
- Orthogonal validation : Confirm activity via multiple methods (e.g., fluorescence-based assays and Western blotting).
- Meta-analysis : Statistically compare datasets to identify outliers or confounding variables (e.g., batch-to-batch compound variability) .
Q. What computational approaches predict the compound’s binding affinity to target proteins?
- Methodology :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions.
- MD simulations : GROMACS or AMBER to assess binding stability over time (50–100 ns trajectories).
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with experimental IC50 values .
Q. What strategies improve metabolic stability while retaining target affinity in derivative design?
- Methodology :
- Bioisosteric replacement : Substitute labile groups (e.g., methyl with trifluoromethyl) to block metabolic hotspots.
- Prodrug approaches : Modify the amine group to enhance plasma stability.
- In vitro assays : Use liver microsomes or cytochrome P450 enzymes to screen metabolic degradation rates .
Q. How does structural modification (e.g., thiophene vs. pyrazole analogs) impact physicochemical properties?
- Methodology :
- SAR studies : Synthesize analogs with varied substituents (e.g., CF3, Cl) and compare logD, solubility, and permeability.
- Thermal analysis : DSC/TGA to evaluate melting points and crystallinity changes.
- Electrochemical profiling : Cyclic voltammetry to assess redox stability .
Q. What experimental designs validate in vitro-in vivo correlations for pharmacokinetic studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
